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Compound of Interest

Compound Name:
1-Chloro-4-(chloromethyl)-2-

(trifluoromethyl)benzene

Cat. No.: B1590433 Get Quote

An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary and Introduction
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene (CAS No. 23131-73-9) is a highly

functionalized aromatic compound of significant interest in advanced organic synthesis.[1] Its

unique trifunctional structure, featuring a reactive benzylic chloride (chloromethyl group), a less

reactive aryl chloride, and an electron-withdrawing trifluoromethyl group, makes it a versatile

building block for complex molecular architectures. This guide provides a comprehensive

overview of its chemical properties, a plausible synthetic pathway, key reactivity patterns, and

its applications, particularly as an intermediate in the development of novel pharmaceutical and

agrochemical agents. The strategic placement of the trifluoromethyl group is particularly

notable, as this moiety is known to enhance critical properties in drug candidates, such as

metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

Core Chemical and Physical Properties
Molecular Identity and Structure
The compound's structure is defined by a benzene ring substituted at positions 1, 4, and 2 with

chloro, chloromethyl, and trifluoromethyl groups, respectively.
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Molecular Structure Diagram

Caption: 2D structure of 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)

IUPAC Name
1-Chloro-4-(chloromethyl)-2-

(trifluoromethyl)benzene
N/A

CAS Number 23131-73-9 [1]

Molecular Formula C₈H₅Cl₂F₃ [1]

Molecular Weight 229.03 g/mol [1]

SMILES
C1=CC(=C(C=C1Cl)C(F)

(F)F)CCl
[1]

MDL Number MFCD03412205 [1]

Physicochemical Data
This compound is typically supplied for research and development purposes. While extensive

physical data is not broadly published, typical properties and supplier recommendations

provide insight into its characteristics.

Table 2: Physicochemical Properties
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Property Value Rationale / Notes

Appearance Colorless to pale yellow liquid
Based on similar halogenated

aromatic compounds.[2]

Storage Inert atmosphere, 2-8°C

Recommended by suppliers,

suggesting potential reactivity

with air/moisture or thermal

instability.[1]

Solubility

Soluble in common organic

solvents (e.g., DCM, THF,

Ethyl Acetate)

Expected due to its organic

structure.

Water Solubility Low
Typical for halogenated

aromatic hydrocarbons.[3]

Anticipated Spectroscopic Profile
A robust analytical characterization is essential for confirming the identity and purity of this

intermediate. Based on its structure, the following spectroscopic signatures are expected:

¹H NMR: The proton spectrum would be characterized by a distinct singlet for the benzylic

protons of the -CH₂Cl group (typically δ 4.5-4.8 ppm). The aromatic region would show

complex splitting patterns for the three protons on the benzene ring, influenced by their

coupling to each other and potentially long-range coupling to the fluorine atoms.

¹³C NMR: The spectrum would show eight distinct carbon signals. Key signals include the

benzylic carbon of the -CH₂Cl group (~45 ppm), the aromatic carbons attached to chlorine

and the chloromethyl group, and the carbon of the -CF₃ group, which would appear as a

quartet due to C-F coupling.

¹⁹F NMR: A sharp singlet would be observed for the three equivalent fluorine atoms of the

trifluoromethyl group.

Mass Spectrometry (MS): The mass spectrum would exhibit a characteristic isotopic pattern

for a molecule containing two chlorine atoms (M, M+2, M+4 peaks). Key fragmentation would
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likely involve the loss of a chlorine radical (·Cl) from the chloromethyl group, leading to the

formation of a stable benzylic carbocation.

Synthesis, Reactivity, and Mechanistic Insights
Proposed Synthetic Pathway: Electrophilic
Chloromethylation
A logical and industrially relevant method for synthesizing 1-chloro-4-(chloromethyl)-2-
(trifluoromethyl)benzene is the electrophilic chloromethylation of 1-chloro-2-

(trifluoromethyl)benzene. This reaction, a variant of the Friedel-Crafts alkylation, typically

employs a chloromethylating agent and a Lewis acid catalyst.

Synthetic Workflow Diagram

1-Chloro-2-(trifluoromethyl)benzene
(Starting Material)

Electrophilic Aromatic Substitution
(Chloromethylation)

Chloromethylating Agent
(e.g., Chloromethyl methyl ether)

+ Lewis Acid (e.g., AlCl₃)

Work-up & Purification
(Quenching, Extraction, Chromatography)

1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
(Product)

Click to download full resolution via product page

Caption: Proposed synthesis via chloromethylation of 1-chloro-2-(trifluoromethyl)benzene.
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Exemplary Experimental Protocol: Chloromethylation
This protocol is illustrative, based on established chemical principles. Researchers must

conduct their own risk assessment and optimization.

Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a

magnetic stirrer, dropping funnel, and nitrogen inlet, add the Lewis acid catalyst (e.g.,

aluminum chloride, 1.1 eq.).

Solvent and Substrate: Add a suitable anhydrous solvent (e.g., dichloromethane) and cool

the flask to 0°C in an ice bath. Add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq.) to the stirred

suspension.

Reagent Addition: Slowly add the chloromethylating agent (e.g., chloromethyl methyl ether,

1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 5°C. The use

of chloromethyl methyl ether is highly regulated due to its carcinogenicity; alternative

reagents may be considered.[4]

Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the progress by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Quenching: Carefully and slowly pour the reaction mixture into a beaker of crushed ice and

water to quench the reaction and decompose the Lewis acid.

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic

layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The

crude product can then be purified by vacuum distillation or column chromatography.

Core Reactivity Profile
The molecule's utility stems from the differential reactivity of its functional groups.

Chemical Reactivity Sites

Caption: Key reactive sites on the 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene
scaffold.
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Chloromethyl Group (-CH₂Cl): This is the most reactive site. As a benzylic halide, it is an

excellent electrophile for nucleophilic substitution reactions. This allows for the facile

introduction of a wide variety of functional groups, serving as the primary handle for

elaborating the molecular structure.

Causality: The stability of the intermediate benzylic carbocation (in Sₙ1 pathways) or the

accessibility of the benzylic carbon (in Sₙ2 pathways) makes this group highly susceptible

to attack by nucleophiles.

Aryl Chloride (-Cl): The chlorine atom attached directly to the aromatic ring is significantly

less reactive towards classical nucleophilic substitution. However, it can participate in

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig

amination).

Causality: The strong electron-withdrawing effect of the adjacent trifluoromethyl group

deactivates the ring, making these cross-coupling reactions potentially challenging and

requiring specialized catalysts and conditions.

Trifluoromethylated Ring: The -CF₃ group is a powerful deactivating group, making the

aromatic ring electron-deficient and thus resistant to further electrophilic substitution. This

property is beneficial as it prevents unwanted side reactions on the ring during

functionalization of the chloromethyl group.

Applications in Drug Discovery and Development
The unique combination of functional groups makes this compound a valuable intermediate for

synthesizing targeted therapeutic agents.

Scaffold for Bioactive Molecules: The primary application is as a scaffold. The chloromethyl

group allows for the attachment of various pharmacophores or linking units, while the

trifluoromethyl- and chloro-substituted benzene core provides a stable, lipophilic base.

Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a well-known bioisostere

for other chemical groups and is often incorporated into drug candidates to block metabolic

degradation, increase binding affinity, and enhance membrane permeability.
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Versatility in Synthesis: Its ability to undergo sequential and selective reactions at its two

different chlorine centers allows for the construction of complex molecules, which is critical in

modern drug development pipelines targeting ailments from cancer to central nervous

system disorders.[5]

Safety, Handling, and Storage Protocols
Due to its reactive nature, proper handling of 1-chloro-4-(chloromethyl)-2-
(trifluoromethyl)benzene is critical.

Hazard Assessment: As a benzylic halide, this compound should be treated as a potential

lachrymator and is expected to be corrosive, causing skin burns and serious eye damage.[6]

Inhalation of vapors may cause respiratory irritation.

Personal Protective Equipment (PPE): Always handle this chemical inside a certified

chemical fume hood. Wear appropriate PPE, including nitrile gloves, a flame-retardant lab

coat, and chemical safety goggles.

Handling Protocol:

Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g.,

nitrogen or argon) to prevent hydrolysis of the chloromethyl group.

Use non-sparking tools and work away from ignition sources, as related compounds can

be flammable.[7]

For spills, use an inert absorbent material. Avoid contact with water.

Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area

away from incompatible materials such as strong bases, amines, and moisture.[1]

Conclusion
1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene is a specialized chemical

intermediate with a high potential for utility in research and development. Its value is derived

from the strategic combination of a highly reactive site for molecular elaboration (the

chloromethyl group), a site for more advanced modifications (the aryl chloride), and a key
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pharmacologically-relevant moiety (the trifluoromethyl group). A thorough understanding of its

reactivity, coupled with stringent safety protocols, enables chemists to leverage this powerful

building block in the synthesis of next-generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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